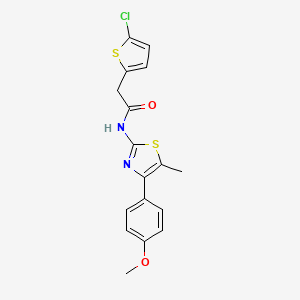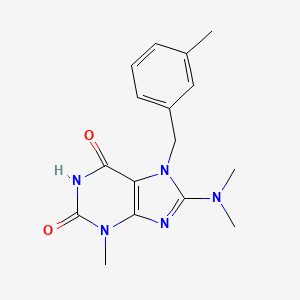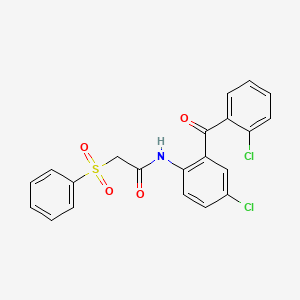
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide, also known as TAK-242, is a small molecule compound that has been extensively studied for its anti-inflammatory properties. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various inflammatory diseases.
Mécanisme D'action
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide acts as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key mediator of the innate immune response and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide binds to the intracellular domain of TLR4 and prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects in models of neuroinflammation. (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in the regulation of the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide is its selectivity for TLR4 signaling, which allows for a more targeted approach to the treatment of inflammatory diseases. However, one limitation of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide is its relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the study of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide. One area of interest is the development of more stable analogs of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide that may have improved pharmacokinetic properties. Another area of interest is the use of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide in combination with other anti-inflammatory agents to enhance its effectiveness. Additionally, the potential use of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide in the treatment of other diseases, such as cancer, is an area of active research.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form 2-(5-nitro-2-pyridyl)benzoic acid. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form (E)-2-(5-nitro-2-pyridyl)vinylthiophene-3-carboxylic acid. The final step involves the reaction of this intermediate with cyanoacetic acid to form (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide.
Applications De Recherche Scientifique
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce inflammation in various animal models of inflammatory diseases. (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has also been shown to have neuroprotective effects in models of neuroinflammation.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-11-12(10-13-4-3-9-22-13)17(21)20-16-7-1-6-15-14(16)5-2-8-19-15/h1-10H,(H,20,21)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDNUHDBNNEWSO-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C\C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine](/img/structure/B2639221.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2639223.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-hydroxycyclopentyl)methyl)oxalamide](/img/structure/B2639226.png)
![3-(1-(Difluoromethyl)-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2639227.png)

![(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2639234.png)




